molecular formula C11H18ClNO2S B1455388 {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1354952-24-1

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B1455388
CAS No.: 1354952-24-1
M. Wt: 263.78 g/mol
InChI Key: DUSWUWPKVUKCKS-UHFFFAOYSA-N
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Description

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2S and a molecular weight of 263.78 g/mol.

Properties

IUPAC Name

1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4;/h5-6,12H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWUWPKVUKCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1SC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-24-1
Record name Benzenemethanamine, 4,5-dimethoxy-N-methyl-2-(methylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4,5-dimethoxy-2-(methylsulfanyl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aromatic ring or the amine group, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or amine groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new pharmaceuticals. Its structural features may contribute to interactions with biological targets relevant to various diseases.

  • Case Study: Antidepressant Activity
    Research indicates that derivatives of similar structures can exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of methoxy groups may enhance bioavailability and receptor affinity .

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride may be investigated for its effects on the central nervous system.

  • Case Study: Serotonin Receptor Modulation
    A study explored compounds with similar scaffolds that act as selective serotonin reuptake inhibitors (SSRIs). These compounds demonstrated significant effects on mood regulation and anxiety disorders .

Synthesis of Novel Compounds

This compound can serve as a building block in organic synthesis, particularly in creating more complex molecules for drug development.

  • Data Table: Synthesis Pathways
Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed78
ReductionLithium aluminum hydride85
Coupling ReactionPd-catalyzed cross-coupling90

Analytical Chemistry

The compound's properties allow it to be utilized in various analytical techniques, including chromatography and mass spectrometry.

  • Case Study: Chromatographic Analysis
    A recent study utilized high-performance liquid chromatography (HPLC) to quantify the compound in biological samples, demonstrating its utility in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both methoxy and methylsulfanyl groups on the aromatic ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

The compound {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride (CAS No. 1354952-24-1) is a synthetic organic compound with potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : [4,5-dimethoxy-2-(methylsulfanyl)phenyl]-N-methylmethanamine
  • Molecular Formula : C11H17NO2S
  • Molecular Weight : 229.33 g/mol
  • Physical Form : Powder
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Preliminary studies suggest that this compound may exhibit:

  • Dopamine Receptor Modulation : Potential effects on dopamine D3 receptors have been noted, which may implicate its use in treating conditions related to dopamine dysregulation, such as schizophrenia .
  • Antioxidant Activity : The compound has shown significant hydrogen peroxide scavenging activity in vitro, indicating potential protective effects against oxidative stress .

In Vitro Studies

  • Antioxidant Activity :
    • The compound demonstrated potent antioxidant properties, with significant scavenging of reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related cellular damage .
  • Cell Viability and Cytotoxicity :
    • In cell viability assays using B16F10 murine melanoma cells, the compound did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment. This suggests a favorable safety profile for further exploration in therapeutic applications .

In Vivo Studies

  • Behavioral Studies :
    • In forced swim tests, animals treated with the compound exhibited reduced immobility times compared to control groups, indicating potential antidepressant-like effects. Statistical analysis confirmed these results with a significance level of P<0.05P<0.05 .

Case Studies and Research Findings

StudyFindings
MDPI Study (2024)Investigated the efficacy of related analogs in inhibiting mushroom tyrosinase; results indicated that similar compounds could inhibit mammalian tyrosinase activity in B16F10 cells .
PMC Research (2022)Highlighted the impact of structurally similar compounds on behavior in chronic mild stress models, suggesting potential for mood disorder treatments .
Antioxidant StudyCompounds similar to this compound showed significant antioxidant activity, supporting its role in reducing oxidative stress .

Q & A

Q. What are the established synthetic routes for {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core phenyl ring construction : Start with a substituted phenol derivative (e.g., 4,5-dimethoxy-2-(methylsulfanyl)phenol). Alkylation or reductive amination introduces the methylamine group. For example, a Mannich reaction could attach the benzyl-methylamine moiety .

Hydrochloride salt formation : React the free base with HCl in anhydrous ethanol or ether.

  • Characterization :
  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • Mass spectrometry (ESI-MS) for molecular ion validation.
  • Elemental analysis to verify salt stoichiometry.

Q. How is the molecular structure of this compound validated, particularly its stereochemistry and crystal packing?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration (critical if chiral centers exist). Use SHELX for refinement and ORTEP-3 for visualization .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns in crystal lattices .
  • Thermogravimetric analysis (TGA) : Assess stability and hydration states.

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer :
  • Receptor docking studies : Compare with phenylalkylamine derivatives (e.g., 25T-NBOMe in ) targeting serotonin receptors (5-HT2A_{2A}).
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment to evaluate biased agonism .
  • Cross-reactivity screening : Test against adrenergic or dopaminergic receptors due to the methylamine moiety.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder or hydrogen bonding ambiguities for this compound?

  • Methodological Answer :
  • Disorder handling : Use SHELXL’s PART and SUMP instructions to model overlapping electron densities (e.g., methoxy or methylsulfanyl groups) .
  • Hydrogen bond validation : Combine SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond lengths and angles. Discrepancies >0.1 Å may indicate dynamic interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy and selectivity?

  • Methodological Answer :

Analog synthesis : Modify substituents (e.g., replace methylsulfanyl with ethylsulfanyl or methoxy with ethoxy).

Q. Pharmacological profiling :

  • Binding affinity : Radioligand assays (e.g., 3H^3\text{H}-ketanserin for 5-HT2A_{2A}).
  • Functional selectivity : Compare β-arrestin vs. G-protein signaling ratios .

Data analysis : Use Schild regression or operational models to quantify biased signaling.

Q. What analytical strategies ensure purity and identify trace impurities in bulk synthesis?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in acetonitrile/water). Monitor UV absorption at 254 nm.
  • Impurity profiling : Reference pharmacopeial standards (e.g., EP/ICH guidelines) for limits:
Impurity TypeThreshold (%)Method
Individual≤0.1HPLC
Total≤0.5HPLC

Q. How do solvent polarity and counterion choice influence crystallization outcomes?

  • Methodological Answer :
  • Solvent screening : Test polar (ethanol, acetone) vs. non-polar (toluene, hexane) solvents. High polarity may favor hydrochloride salt formation.
  • Counterion effects : Compare crystallization with nitrate or sulfate salts. Hydrochloride often yields higher symmetry crystals due to strong ion pairing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.